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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource to understand the clinical development of Serelaxin,
with a particular focus on the unexpected lack of mortality benefit observed in the large-scale
RELAX-AHF-2 trial.

Frequently Asked Questions (FAQSs)

Q1: What is Serelaxin and what is its proposed mechanism of action?

Serelaxin is a recombinant form of human relaxin-2, a naturally occurring peptide hormone.[1]
[2] Its primary mechanism of action is mediated through binding to the relaxin family peptide
receptor 1 (RXFP1), a G protein-coupled receptor. This interaction triggers a cascade of
intracellular signaling pathways, leading to several physiological effects relevant to acute heart
failure (AHF), including:

o Vasodilation: Serelaxin promotes the production of nitric oxide (NO) and activates the cyclic
adenosine monophosphate (CAMP) pathway, leading to relaxation of blood vessels, reduced
vascular resistance, and improved blood flow.

e Renal Effects: It increases renal blood flow and the glomerular filtration rate.[1][3]

o Cardiac Effects: Serelaxin can increase cardiac output and has shown anti-fibrotic and anti-
inflammatory properties in preclinical models.[2][4][5]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13411825?utm_src=pdf-interest
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875246/
https://en.wikipedia.org/wiki/Serelaxin
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5330452/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serelaxin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-serelaxin
https://pubmed.ncbi.nlm.nih.gov/26331289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q2: What were the key findings of the RELAX-AHF trial?

The earlier Phase Ill RELAX-AHF trial showed promising results. While it did not meet one of
its primary endpoints for dyspnea relief (Likert scale), it did show a significant improvement in
another primary dyspnea endpoint (visual analogue scale).[6] Notably, a pre-specified safety
endpoint analysis revealed a significant 37% reduction in all-cause mortality at 180 days in
patients treated with Serelaxin compared to placebo.[7][8][9]

Q3: Why was the larger RELAX-AHF-2 trial conducted?

The RELAX-AHF-2 trial was designed to confirm the promising mortality benefit observed in the
RELAX-AHF trial.[10] Due to the unexpected nature of the mortality finding in the first trial,
regulatory agencies required a larger, more robust study to definitively assess the effect of
Serelaxin on cardiovascular mortality in patients with AHF.[8][11]

Q4: What were the primary outcomes of the RELAX-AHF-2 trial?

Contrary to the findings of RELAX-AHF, the RELAX-AHF-2 trial failed to demonstrate a
mortality benefit.[12][13] There was no significant difference in the primary endpoint of
cardiovascular death at 180 days between the Serelaxin and placebo groups.[7][12]
Additionally, Serelaxin did not significantly reduce the incidence of worsening heart failure at 5
days, the other primary endpoint.[8][12]

Q5: What are the potential reasons for the conflicting results between the two large-scale
trials?

Several hypotheses have been proposed to explain the discrepancy between the RELAX-AHF
and RELAX-AHF-2 trial outcomes:

e The "Play of Chance": The mortality benefit observed in the smaller RELAX-AHF trial may
have been a chance finding.[7]

» Patient Population Differences: There may have been subtle but clinically meaningful
differences in the baseline characteristics and risk profiles of the patients enrolled in the two
trials.[7] For instance, a higher rate of non-cardiovascular deaths was observed in RELAX-
AHF-2.[7]
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o Standard of Care Evolution: Changes in the standard of care for acute heart failure between
the two trials could have influenced the outcomes.

Troubleshooting Guides for Experimental Design

This section provides guidance for researchers designing experiments related to relaxin-like
peptides and their cardiovascular effects.
Issue: Difficulty in replicating the mortality benefit seen in the initial Serelaxin trial.

Troubleshooting Steps:

» Re-evaluate Preclinical Models: Ensure that the animal models used accurately reflect the
pathophysiology of acute heart failure in the target human population.

e Subgroup Analysis: Analyze data from the RELAX-AHF and RELAX-AHF-2 trials to identify
any patient subgroups that may have responded differently to Serelaxin. This could inform
the selection criteria for future studies.

o Endpoint Selection: Consider alternative or additional endpoints beyond mortality that may
capture the clinical benefits of Serelaxin, such as markers of organ protection (renal and
hepatic function), inflammation, and fibrosis.[14]

e Dosing and Administration: The 48-hour infusion of Serelaxin might not be the optimal
regimen.[15] Future studies could explore different dosing strategies, including longer
infusion durations or combination therapies.

Issue: Inconsistent results in in-vitro signaling pathway studies.
Troubleshooting Steps:

o Cell Line Selection: The expression of the RXFP1 receptor can vary significantly between
different cell types.[16] Use cell lines with confirmed high expression of RXFP1 or primary
cells relevant to the cardiovascular system.

e Ligand Purity and Activity: Ensure the recombinant Serelaxin used is of high purity and
biological activity.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853824/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-serelaxin-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314191/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

o Assay Conditions: Optimize assay conditions, including cell density, serum concentration,
and stimulation time, as these can influence signaling outcomes.

o Receptor Desensitization: Be aware of potential receptor desensitization with prolonged
exposure to Serelaxin, which could affect downstream signaling.

Data Presentation

Table 1. Key Efficacy Outcomes of the RELAX-AHF and RELAX-AHF-2 Trials

Endpoint RELAX-AHF RELAX-AHF-2

Primary Endpoint: Dyspnea Statistically significant

) Not a primary endpoint
Improvement (VAS AUC) improvement (p=0.007)[6]

Primary Endpoint: Dyspnea o ) ) i
) No significant difference[6] Not a primary endpoint
Improvement (Likert Scale)

Primary Endpoint: o )
No significant difference (HR

Cardiovascular Death at Day Not a primary endpoint
0.98, p=0.77)[8][12]
180
Primary Endpoint: Worsening ) ) No significant difference (HR
_ Not a primary endpoint
Heart Failure at Day 5 0.89, p=0.19)[8][12]

All-Cause Mortality at Day 180

) 37% reduction (HR 0.63)[6] No significant difference
(Safety Endpoint)

Table 2: Key Demographics and Baseline Characteristics of Trial Participants
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Characteristic RELAX-AHF (n=1,161) RELAX-AHF-2 (n=6,545)
Mean Age (years) ~72[9] 73[13]
Female (%) Not specified 40%[13]
Systolic Blood Pressure =125 ) o ) o
Inclusion criterion[17] Inclusion criterion[13]

mmHg

) ) ) o Inclusion criterion (eGFR 25-
Impaired Renal Function Inclusion criterion[17]

75 ml/min/1.73 m?)[13]

Experimental Protocols

Protocol: RELAX-AHF-2 Clinical Trial Design

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven
Phase Il trial.[10]

o Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on
chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency,
and a systolic blood pressure of 2125 mmHg.[3][10]

« Intervention: A 48-hour intravenous infusion of Serelaxin (30 pg/kg per day) or placebo, in
addition to standard care.[7][8]

e Primary Endpoints:
o Time to cardiovascular death through day 180.[10]
o Time to the first occurrence of worsening heart failure through day 5.[10]

» Key Secondary Endpoints: All-cause mortality at 180 days, a composite of cardiovascular
mortality or rehospitalization for heart or renal failure at 180 days, and length of in-hospital
stay.[10]

Mandatory Visualizations
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Caption: Simplified signaling pathway of Serelaxin leading to vasodilation.
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Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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